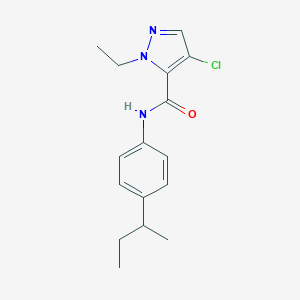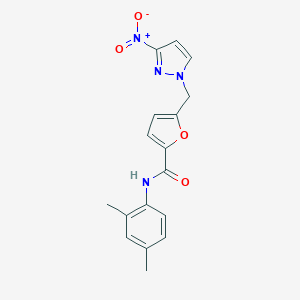![molecular formula C12H9N3O2S2 B213840 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide, also known as MTTF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MTTF is a member of the thiadiazole family, which has been extensively studied for its biological activities.
作用機序
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide's mechanism of action is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins, leading to the inhibition of cell growth and proliferation. 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has been shown to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines, which play a role in the development of inflammation and autoimmune diseases. 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has also been shown to decrease the expression of certain genes involved in cancer cell growth and proliferation. Additionally, 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are numerous future directions for the study of 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide. One direction is to further investigate its potential as a neuroprotective agent for the treatment of neurological disorders. Another direction is to study its potential as an anticancer agent, particularly in combination with other compounds. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and purification methods.
合成法
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide can be synthesized using a multistep process. The first step involves the synthesis of 2-amino-5-(2-thienyl)-1,3,4-thiadiazole, which is then reacted with furfurylamine to form 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide. The purity and yield of 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide can be improved by recrystallization and chromatography.
科学的研究の応用
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antiviral, and anti-inflammatory properties. 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has also been investigated for its ability to inhibit the growth of bacteria and fungi. Additionally, 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
特性
製品名 |
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide |
|---|---|
分子式 |
C12H9N3O2S2 |
分子量 |
291.4 g/mol |
IUPAC名 |
2-methyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide |
InChI |
InChI=1S/C12H9N3O2S2/c1-7-8(4-5-17-7)10(16)13-12-15-14-11(19-12)9-3-2-6-18-9/h2-6H,1H3,(H,13,15,16) |
InChIキー |
VQJZHNAEDKHXAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NC2=NN=C(S2)C3=CC=CS3 |
正規SMILES |
CC1=C(C=CO1)C(=O)NC2=NN=C(S2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)






![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)


![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)